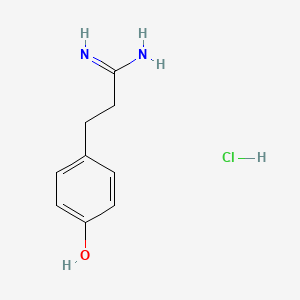

3-(4-Hydroxy-phenyl)-propionamidine hydrochloride

Overview

Description

The compound “3-(4-Hydroxy-phenyl)-propionamidine hydrochloride” is a derivative of propionamidine, which is a type of amine. It has a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds) attached at the 3rd carbon, and this phenyl group has a hydroxy (-OH) group at the 4th carbon .

Molecular Structure Analysis

The molecular structure of this compound would consist of a propionamidine backbone with a 4-hydroxyphenyl group attached at the 3rd carbon. The presence of the hydroxy group on the phenyl ring could potentially allow for hydrogen bonding and might influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. The amine group could potentially participate in acid-base reactions, and the phenyl ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the hydroxy group could make the compound more polar and could influence its solubility in different solvents .Scientific Research Applications

Synthesis and Material Applications

A study focused on the synthesis of aromatic polyamides and polyimides using a derivative of 3,3-bis(4-hydroxyphenyl)phthalimidine, showcasing its utility in creating high-performance polymers. These polymers exhibited exceptional solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications such as flexible films and coatings (Yang & Lin, 1995).

Pharmaceutical and Biological Research

Several studies have explored the derivatives of 3-(4-Hydroxy-phenyl)-propionamidine hydrochloride for pharmaceutical applications:

- Research on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives demonstrated antibacterial activity, highlighting the potential for developing new antimicrobial agents (Rostamizadeh et al., 2013).

- A novel synthesis approach involving 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides was reported, indicating weak antibacterial activity and suggesting a foundation for further chemical modifications to enhance therapeutic efficacy (Arutyunyan et al., 2014).

Synthetic Chemistry Advances

In the field of synthetic chemistry, the utility of this compound derivatives for creating complex molecular structures has been demonstrated:

- The synthesis of ibuprofen analogs involving N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide showcased potential anti-inflammatory activity, opening avenues for new drug development (Rajasekaran et al., 1999).

- A study on the ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives for anticancer applications exemplifies innovative approaches to drug synthesis and evaluation, highlighting the versatility of this chemical scaffold in medicinal chemistry (Tiwari et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Many compounds that contain a phenolic group (a hydroxyl group attached to a benzene ring) are known to interact with various enzymes and receptors in the body. The exact target would depend on the specific structure of the compound and its stereochemistry .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .

Biochemical Pathways

Phenolic compounds are often involved in antioxidant pathways. They can help neutralize harmful free radicals in the body, thereby preventing oxidative damage to cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical properties. For example, compounds that are more soluble in water are generally better absorbed in the gastrointestinal tract and are more readily excreted in the urine .

Result of Action

The result of the compound’s action would depend on its specific mode of action and target. For example, if the compound were to act as an antioxidant, it could help protect cells from oxidative damage .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the activity of an enzyme inhibitor might be affected by the pH of its environment, as pH can influence the shape and charge of the inhibitor and its target enzyme .

Biochemical Analysis

Cellular Effects

It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-(4-hydroxyphenyl)propanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-9(11)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,12H,3,6H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEBDNUCZSZOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)

![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)

![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)